Methods of Synthesis
The synthesis of 8(14)α-homocalcitriol involves several key steps:
Parameters such as temperature, reaction time, and solvent choice are optimized to enhance yield and purity. For instance, high-performance liquid chromatography (HPLC) may be employed for purification to ensure that the final product meets the necessary specifications for biological testing .
Molecular Structure
The molecular formula of 8(14)α-homocalcitriol is C27H44O3, with a molecular weight of approximately 416.64 g/mol. Its structure features:
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used techniques to confirm the structure and purity of synthesized compounds like 8(14)α-homocalcitriol .
Chemical Reactions Involving 8(14)α-Homocalcitriol
8(14)α-Homocalcitriol undergoes various chemical reactions that can modify its structure or enhance its biological activity:
The reactivity profile is essential for understanding how modifications can influence the compound's therapeutic potential .
Mechanism of Action
The mechanism by which 8(14)α-homocalcitriol exerts its effects primarily involves binding to the vitamin D receptor. This interaction leads to:
Studies indicate that 8(14)α-homocalcitriol may exhibit an agonistic profile similar to that of calcitriol but with potentially reduced calcemic effects, making it a candidate for therapeutic applications where modulation of calcium levels is critical .
Physical and Chemical Properties
The physical properties of 8(14)α-homocalcitriol include:
Chemical properties include its reactivity with various reagents during synthetic transformations and its biological activity profile when interacting with cellular receptors .
Scientific Applications
8(14)α-Homocalcitriol has several notable applications in scientific research:
Ongoing research continues to explore its efficacy and safety as a therapeutic agent in various medical contexts .
Vitamin D analogs represent a class of structurally modified compounds derived from the native metabolite calcitriol (1α,25-dihydroxyvitamin D₃). These analogs are engineered to enhance specific biological properties while minimizing undesired effects like hypercalcemia. Among them, 8(14)a-Homocalcitriol (CAS# 145459-22-9) exemplifies strategic side-chain homologation—a carbon extension at the C8(14) position—to modulate vitamin D receptor (VDR) interactions and metabolic stability [1] [10]. This section delineates its structural classification, developmental history, and pharmacological significance.
Vitamin D compounds share a secosteroid backbone but diverge in hydroxylation patterns and side-chain modifications:
Table 1: Structural and Physicochemical Comparison of Key Vitamin D Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
Calcitriol | C₂₇H₄₄O₃ | 416.64 | 1α,3β-diol; cis-triene system |
Falecalcitriol | C₂₇H₄₀F₆O₃ | 502.61 | 26,27-Hexafluorination |
8(14)a-Homocalcitriol | C₂₈H₄₆O₃ | 430.66 | C8(14)-methylene extension; 1α,3β-diol |
The synthesis of 8(14)a-Homocalcitriol emerged from three phases of vitamin D analog development:
Timeline of Key Developments:
Side-chain modifications critically influence VDR affinity, gene regulation, and pharmacokinetics:
Table 2: Impact of Side-Chain Modifications on Pharmacological Properties
Modification Type | Example Analog | VDR Binding Affinity | Metabolic Stability | Biological Effect |
---|---|---|---|---|
Native side-chain | Calcitriol | 1.0 (reference) | Low (CYP24A1-sensitive) | Broad calcemic & genomic effects |
Fluorination | Falecalcitriol | 10× higher | High (CYP24A1-resistant) | Enhanced hypocalcemic action |
C8(14) homologation | 8(14)a-Homocalcitriol | Pending quantification | Theoretically high | Potential cell differentiation bias |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: